molecular formula C34H45NO5 B12759752 3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate CAS No. 1748-13-6

3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate

Cat. No.: B12759752
CAS No.: 1748-13-6
M. Wt: 547.7 g/mol
InChI Key: UDLMWGRLHMNQBG-WZVJVNEXSA-N
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Description

3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate is a complex organic compound with the molecular formula C26H29NO5 and a molecular weight of 435.5122 This compound is known for its unique structure, which includes a dibenzo(a,d)cycloheptene moiety linked to a nortropane framework via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo(a,d)cycloheptene moiety: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Attachment of the nortropane framework: This step involves the formation of an ether linkage between the dibenzo(a,d)cycloheptene moiety and the nortropane framework.

    Introduction of the octyl group: This can be done through alkylation reactions using appropriate alkyl halides.

    Formation of the maleate salt: The final step involves the reaction of the free base with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1748-13-6

Molecular Formula

C34H45NO5

Molecular Weight

547.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(1R,5S)-8-octyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C30H41NO.C4H4O4/c1-2-3-4-5-6-11-20-31-25-18-19-26(31)22-27(21-25)32-30-28-14-9-7-12-23(28)16-17-24-13-8-10-15-29(24)30;5-3(6)1-2-4(7)8/h7-10,12-15,25-27,30H,2-6,11,16-22H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t25-,26+,27?;

InChI Key

UDLMWGRLHMNQBG-WZVJVNEXSA-N

Isomeric SMILES

CCCCCCCCN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCCN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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